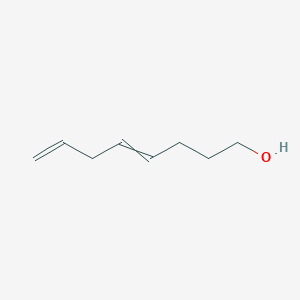
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate is a chemical compound known for its vibrant color and unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate typically involves the reaction of phenoxazine derivatives with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which are useful in various chemical processes.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenoxazine derivatives, while reduction can produce simpler amine compounds.
Scientific Research Applications
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is used in staining techniques to visualize biological samples under a microscope.
Industry: The compound is used in the production of various materials, including plastics and textiles.
Mechanism of Action
The mechanism of action of Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate involves its interaction with molecular targets in cells. It can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and context.
Comparison with Similar Compounds
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Phenoxazine: The parent compound with a simpler structure.
Phenoxazin-5-ium, 3,7-bis(dimethylamino)-, acetate: A similar compound with different substituents.
Phenoxazin-5-ium, 3,7-bis(dipropylamino)-, acetate: Another variant with different alkyl groups.
These compounds share some properties but differ in their reactivity, stability, and applications, making this compound a unique and valuable compound in various fields.
Properties
CAS No. |
79916-07-7 |
|---|---|
Molecular Formula |
C20H26N3O.C2H3O2 C22H29N3O3 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;acetate |
InChI |
InChI=1S/C20H26N3O.C2H4O2/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;1-2(3)4/h9-14H,5-8H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
PAQRKFBPHDBILN-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


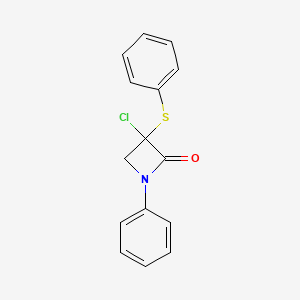
![5-Methyl-1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14419810.png)
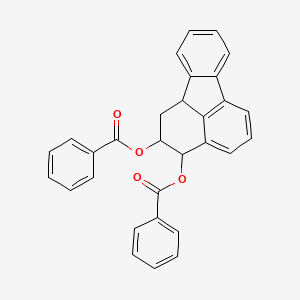
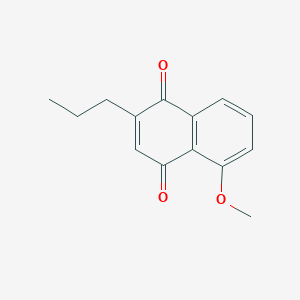
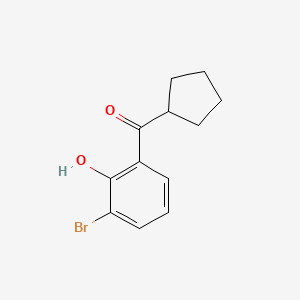
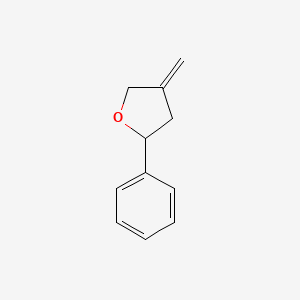

![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
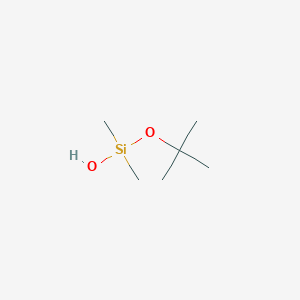
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)

![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)

